Nimbidiol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

113332-25-5 |

|---|---|

Fórmula molecular |

C17H22O3 |

Peso molecular |

274.35 g/mol |

Nombre IUPAC |

(4aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C17H22O3/c1-16(2)5-4-6-17(3)11-8-14(20)13(19)7-10(11)12(18)9-15(16)17/h7-8,15,19-20H,4-6,9H2,1-3H3/t15?,17-/m1/s1 |

Clave InChI |

JMBKXUYCBVKSSY-OMOCHNIRSA-N |

SMILES |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

SMILES isomérico |

C[C@]12CCCC(C1CC(=O)C3=CC(=C(C=C23)O)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CC(=O)C3=CC(=C(C=C32)O)O)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

Nimbidiol: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a potent bioactive diterpenoid isolated from the Neem tree (Azadirachta indica), has garnered significant scientific interest due to its promising therapeutic properties, particularly its role as an inhibitor of intestinal disaccharidases. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established biological activities. Detailed experimental protocols for its isolation are presented, alongside an exploration of its mechanism of action as an α-glucosidase inhibitor. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for metabolic disorders.

Chemical Structure and Identification

This compound is a complex diterpenoid characterized by a phenanthrenone (B8515091) core. Its systematic chemical identity and structural details are summarized below.

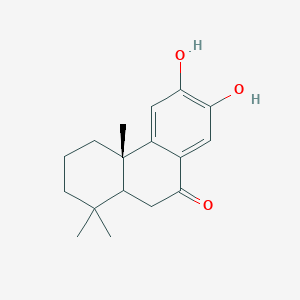

Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Chemical Identifiers

A compilation of the key chemical identifiers for this compound is provided in Table 1 for unambiguous identification and reference in scientific literature and databases.

| Identifier | Value |

| IUPAC Name | (4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one[1] |

| CAS Number | 113332-25-5[1] |

| Molecular Formula | C₁₇H₂₂O₃[1] |

| Molecular Weight | 274.35 g/mol [1] |

| SMILES String | C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C[1] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound, along with its characteristic spectroscopic data, are crucial for its characterization and analysis.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 226 °C | [2] |

| Solubility | Soluble in methanol (B129727) and other organic solvents. | General knowledge from isolation protocols. |

| Appearance | Gummy residue, can be purified to a solid. | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of this compound. The available data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 37.9 |

| C-2 | 18.9 |

| C-3 | 41.3 |

| C-4 | 33.2 |

| C-5 | 49.8 |

| C-6 | 36.0 |

| C-7 | 200.11 |

| C-8 | 123.8 |

| C-9 | 152.4 |

| C-10 | 37.8 |

| C-11 | 110.1 |

| C-12 | 151.2 |

| C-13 | 142.0 |

| C-14 | 113.5 |

| C-15 | 32.5 |

| C-16 | 21.3 |

| C-17 | 23.2 |

| Data obtained in CDCl₃. Source:[2] |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound. A precursor ion at m/z 275.1641 [M+H]⁺ is consistent with its molecular formula C₁₇H₂₂O₃[4].

2.2.3. Infrared (IR) Spectroscopy

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong, sharp peak around 1650-1700 cm⁻¹ corresponding to the ketone group.

-

C=C stretching: Peaks in the 1450-1600 cm⁻¹ region due to the aromatic ring.

-

C-H stretching: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and potentially just above 3000 cm⁻¹ for aromatic C-H bonds.

Experimental Protocols

The isolation of this compound from its natural source, Azadirachta indica, is a critical process for its study.

Bioassay-Guided Isolation of this compound from Azadirachta indica

This protocol details the extraction and purification of this compound from the root and stem bark of the Neem tree, guided by its inhibitory activity against intestinal glucosidases.

3.1.1. Materials and Equipment

-

Air-dried and milled root or stem bark of Azadirachta indica

-

Methanol

-

Ethyl acetate (B1210297)

-

Hexane

-

Benzene

-

Chloroform

-

Activated charcoal

-

Silica gel for column and preparative thin-layer chromatography (TLC)

-

Rotary evaporator

-

Chromatography columns

-

Preparative TLC plates

-

Standard laboratory glassware

3.1.2. Extraction and Initial Fractionation

-

Percolate air-dried and milled root (850 g) or stem-bark (750 g) with methanol (3 L or 2.5 L respectively) at room temperature for 24-30 hours. Repeat the percolation three times to ensure complete extraction[3].

-

Concentrate the combined methanolic extracts to a small volume (approximately 100 mL) under reduced pressure at 50°C using a rotary evaporator[3].

-

Dilute the concentrate with water (400 mL) with stirring and extract four times with ethyl acetate (250 mL each)[3].

-

Wash the combined organic extract with a 4% (w/v) sodium carbonate solution (250 mL) and then twice with water (500 mL each)[3].

-

Concentrate the ethyl acetate extract to about 50 mL under reduced pressure at 50°C[3].

3.1.3. Chromatographic Purification

-

Adsorb the concentrated ethyl acetate extract onto a charcoal column[3].

-

Elute the active fraction with a methanol-benzene (1:1, v/v) mixture[3].

-

Dry the eluted fraction to obtain a solid residue (approximately 150 mg)[3].

-

Extract the solid with hexane. Subject the hexane-soluble fraction to preparative thick-layer chromatography[3].

-

Develop the preparative TLC plate using a chloroform-methanol (97:3) solvent system to yield pure this compound[3].

Caption: Workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of intestinal α-glucosidases, which are key enzymes in carbohydrate digestion. This activity positions this compound as a promising candidate for the management of type 2 diabetes.

Inhibition of Intestinal Disaccharidases

This compound exhibits inhibitory activity against several intestinal disaccharidases, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase[5]. By inhibiting these enzymes, this compound effectively slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

The inhibitory potency of this compound against various glucosidases is summarized in Table 2.

| Enzyme/Substrate | IC₅₀ (µM) | Kᵢ (µM) | Kᵢ' (µM) | Inhibition Type |

| Maltase-glucoamylase (maltotetraose) | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 | Mixed |

| Sucrase | - | 0.7 ± 0.12 | 1.44 ± 0.65 | Mixed |

| Isomaltase | 0.85 ± 0.035 | - | - | - |

| Lactase | 20 ± 1.33 | - | - | - |

| Trehalase | 30 ± 1.75 | - | - | - |

| Source:[5] |

Mechanism of Action

The primary mechanism of action for this compound's anti-hyperglycemic effect is the competitive inhibition of α-glucosidases located in the brush border of the small intestine. This enzymatic inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels.

Caption: Mechanism of this compound's anti-hyperglycemic action.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the context of metabolic disorders. Its well-defined chemical structure and its potent inhibitory activity against key digestive enzymes make it a compelling lead compound for the development of new anti-diabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the pharmacological properties and clinical applications of this promising molecule. Future studies should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential synergistic effects with existing anti-diabetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. Characterization of this compound as a potent intestinal disaccharidase and glucoamylase inhibitor present in Azadirachta indica (neem) useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimbidiol's Mechanism of Action in Glucosidase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), has demonstrated significant potential as a potent inhibitor of α-glucosidase and other intestinal disaccharidases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its inhibitory pathway and experimental workflow. The evidence strongly suggests that this compound acts as a mixed competitive inhibitor, offering a promising avenue for the development of novel therapeutics for managing postprandial hyperglycemia in type 2 diabetes.

Introduction

Intestinal α-glucosidases, such as maltase-glucoamylase and sucrase-isomaltase, are key enzymes responsible for the final step of carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes is a clinically validated strategy to delay carbohydrate absorption and manage postprandial blood glucose levels. This compound, a bioactive compound found in the root and stem-bark of the neem tree, has emerged as a powerful natural inhibitor of these enzymes.[1] This guide synthesizes the current understanding of this compound's interaction with glucosidases, providing a technical resource for researchers in the field of diabetology and drug discovery.

Quantitative Data on this compound's Glucosidase Inhibition

This compound exhibits a broad spectrum of inhibitory activity against various intestinal glucosidases. Its potency is highlighted by low micromolar to sub-micromolar IC50, Ki, and Ki' values. The collected data from in vitro enzymatic assays are summarized in the table below, offering a comparative overview of this compound's efficacy against different enzymes.

| Enzyme Target | Substrate | IC50 (µM) | Ki (µM) | Ki' (µM) | Inhibition Type | Source |

| Maltase-Glucoamylase | Maltotetraose | 1.35 ± 0.12 | 0.08 ± 0.01 | 0.25 ± 0.11 | Mixed Competitive | [1] |

| Sucrase | Sucrose | - | 0.7 ± 0.12 | 1.44 ± 0.65 | Mixed Competitive | [1] |

| Isomaltase | Isomaltose | 0.85 ± 0.035 | - | - | - | [1] |

| Lactase | Lactose | 20 ± 1.33 | - | - | - | [1] |

| Trehalase | Trehalose | 30 ± 1.75 | - | - | - | [1] |

Table 1: Summary of quantitative data on the inhibition of various glucosidases by this compound.[1]

Mechanism of Action: Mixed Competitive Inhibition

Kinetic studies reveal that this compound functions as a mixed competitive inhibitor of intestinal carbohydrases.[1] This mode of inhibition is characterized by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The presence of both a competitive inhibition constant (Ki) and an uncompetitive inhibition constant (Ki') substantiates this mechanism.[1]

This dual binding capability suggests that this compound can interfere with substrate binding at the active site and also modulate the catalytic activity of the enzyme-substrate complex. The following diagram illustrates this mixed competitive inhibition pathway.

Experimental Protocols

The determination of this compound's glucosidase inhibitory activity and its kinetic parameters involves standardized in vitro enzymatic assays. Below is a detailed methodology adapted from established protocols.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the product formed from a chromogenic substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test compound)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of this compound and acarbose by serial dilution with DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the this compound or acarbose solutions to the respective wells. A control well should contain 10 µL of DMSO.

-

Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., mixed competitive), kinetic parameters are evaluated by measuring the reaction rates at varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above.

-

For each concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate (pNPG).

-

Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the resulting plots. In mixed competitive inhibition, the lines will intersect at a point to the left of the y-axis and above the x-axis.

-

The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined from the plot.

-

The inhibition constants, Ki and Ki', can be calculated from secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

The following diagram outlines the general workflow for assessing the glucosidase inhibitory properties of a test compound like this compound.

Conclusion and Future Directions

This compound has been identified as a potent, mixed competitive inhibitor of α-glucosidase and other intestinal disaccharidases. Its low inhibitory constants suggest a high affinity for both the free enzyme and the enzyme-substrate complex, making it an excellent candidate for further preclinical and clinical development as an anti-diabetic agent. Future research should focus on in vivo studies to confirm its efficacy in animal models of diabetes and to evaluate its pharmacokinetic and safety profiles. Furthermore, molecular docking and crystallographic studies of this compound with intestinal glucosidases would provide valuable structural insights into its binding interactions, aiding in the design of even more potent and selective second-generation inhibitors.

References

Nimbidiol: A Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the bioavailability and pharmacokinetics of Nimbidiol. A significant knowledge gap exists, with limited in vivo pharmacokinetic data published to date. This guide also provides generalized experimental protocols to aid future research in this area.

Introduction

This compound is a diterpenoid natural product isolated from the root and stem bark of the neem tree (Azadirachta indica).[1] It has garnered scientific interest primarily for its potential as an anti-diabetic agent due to its potent α-glucosidase inhibitory activity.[1][2] By inhibiting enzymes responsible for carbohydrate digestion, this compound may help to manage postprandial hyperglycemia, a key factor in the pathophysiology of type 2 diabetes.[1] Recent research has also suggested its potential in mitigating diabetic complications, such as nephropathy, through antioxidant and anti-inflammatory mechanisms.[3][4]

Despite its promising pharmacodynamic profile, the development of this compound as a therapeutic agent is hampered by a significant lack of data regarding its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. Understanding these parameters is critical for determining appropriate dosing regimens, predicting efficacy and potential toxicity, and ultimately, translating this natural compound into a viable clinical candidate.

This technical guide provides a comprehensive overview of the current state of knowledge on the bioavailability and pharmacokinetics of this compound. It presents the available in vitro data, details of the limited in vivo studies, and identifies the critical knowledge gaps. Furthermore, this guide offers detailed, generalized experimental protocols for conducting future pharmacokinetic studies and bioanalytical method development, aiming to facilitate further research into this promising natural product.

Physicochemical Properties

This compound is classified as a diterpenoid.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O₃ | [5] |

| Molecular Weight | 274.35 g/mol | [6] |

| IUPAC Name | (4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | [7] |

| PubChem CID | 11334829 | [5] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound reported in the literature is its potent inhibition of α-glucosidases. More recent studies have also explored its protective effects in a model of diabetic nephropathy, suggesting a potential role in modulating the NF-κB signaling pathway.

In Vitro α-Glucosidase Inhibition

This compound has been shown to be a potent inhibitor of various intestinal and fungal α-glucosidases. A 2013 study in the Journal of Enzyme Inhibition and Medicinal Chemistry characterized this compound as a mixed competitive inhibitor of intestinal carbohydrases.[1] The reported 50% inhibitory concentrations (IC₅₀) for this compound against several enzymes are summarized in the table below.

| Enzyme | Substrate | IC₅₀ (µM) of this compound |

| Maltase-Glucoamylase | Maltotetraose | 1.35 ± 0.12 |

| Isomaltase | 0.85 ± 0.035 | |

| Lactase | 20 ± 1.33 | |

| Trehalase | 30 ± 1.75 |

Data sourced from Ghosal et al., 2013.[1]

The study highlighted that this compound was a more potent inhibitor of isomaltase, lactase, and trehalase than other known α-glucosidase inhibitors such as acarbose, voglibose, salacinol, kotalanol, and mangiferin.[1][2]

In Vivo Studies and Potential Mechanisms of Action

A 2024 study published in Frontiers in Pharmacology investigated the effects of this compound in a diabetic mouse model.[4] While this study did not report pharmacokinetic data, it provided valuable insights into the in vivo activity and potential mechanisms of action of this compound.

Study Design:

-

Animal Model: Wild-type (C57BL/6J) and diabetic Akita (C57BL/6-Ins2Akita/J) mice.

-

Treatment: this compound (400 μg kg⁻¹ day⁻¹) or saline administered for 8 weeks.

-

Key Findings: this compound treatment ameliorated pathological changes associated with diabetic nephropathy, including elevated blood pressure and renal resistive index.[4]

The study suggested that this compound protects against renal injury in diabetic mice by mitigating redox imbalance, in part by inhibiting the NF-κB signaling pathway.[3][4] The upregulation of p-NF-κB and downregulation of IκBα observed in the diabetic kidney were reversed by this compound treatment.[4]

Based on these findings, a proposed mechanism of action for this compound in the context of diabetic nephropathy is the inhibition of the NF-κB signaling pathway.

References

- 1. Characterization of this compound as a potent intestinal disaccharidase and glucoamylase inhibitor present in Azadirachta indica (neem) useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound protects from renal injury by alleviating redox imbalance in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects from renal injury by alleviating redox imbalance in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H22O3 | CID 11334829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Lifeasible [lifeasible.com]

- 7. Phytochemical: this compound [caps.ncbs.res.in]

Nimbidiol's Role in the TGF-β/Smad Signaling Pathway: A Technical Guide

Abstract

Transforming growth factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) homeostasis. Its dysregulation is a key driver in the pathogenesis of fibrotic diseases and cancer. Nimbidiol, a bioactive diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a potential therapeutic agent due to its anti-inflammatory and anti-fibrotic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its inhibitory role within the canonical TGF-β/Smad and non-canonical MAPK signaling pathways. We consolidate experimental evidence, present quantitative data on its modulatory effects, detail relevant experimental protocols, and provide visual diagrams of the signaling cascades and workflows to support researchers and drug development professionals in this field.

The TGF-β/Smad Signaling Pathway: An Overview

The TGF-β signaling pathway is a conserved signal transduction cascade essential for tissue homeostasis.[1] The pathway is initiated when a TGF-β superfamily ligand binds to a TGF-β type II receptor (TβRII), a constitutively active kinase.[2][3] This binding recruits and phosphorylates a TGF-β type I receptor (TβRI), activating its kinase domain.[2][4]

Canonical (Smad-Dependent) Pathway The activated TβRI then phosphorylates specific receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[4][5] These phosphorylated R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4.[4][5] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in ECM production (e.g., collagen, fibronectin), cell cycle arrest, and apoptosis.[5][6]

Non-Canonical (Smad-Independent) Pathways In addition to the canonical Smad pathway, TGF-β can activate several Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK, JNK, and p38 MAPK.[3][7][8] These pathways are activated through molecules like TRAF6 and ShcA and contribute to the diverse cellular responses to TGF-β, including inflammation and fibrosis.[3][8]

This compound: A Bioactive Compound from Azadirachta indica

This compound is a diterpenoid isolated from the neem tree (Azadirachta indica), a plant long used in traditional medicine.[9][10] Scientific studies have identified this compound as a potent bioactive compound with several therapeutic properties, including acting as a glucosidase inhibitor, which makes it a candidate for anti-diabetic applications.[9][10] More recently, research has highlighted its significant anti-inflammatory and anti-fibrotic effects, particularly in the context of diabetic nephropathy.[9][10]

This compound's Inhibition of the TGF-β/Smad Pathway

Research demonstrates that this compound exerts its anti-fibrotic and anti-inflammatory effects by directly targeting and inhibiting key components of the TGF-β signaling network.[9][10] In a model of type-1 diabetes, this compound treatment was shown to significantly reverse the pathological changes associated with diabetic kidney disease.[9]

The primary mechanisms of inhibition are:

-

Downregulation of TGF-β1: this compound treatment reduces the elevated expression of the TGF-β1 ligand, thereby decreasing the initial signal that triggers the cascade.[9][11]

-

Inhibition of Smad2/3 Phosphorylation: By reducing the activation of the TβRI/TβRII receptor complex (implied) or through other mechanisms, this compound significantly decreases the phosphorylation of Smad2 and Smad3.[9][11] This prevents the formation of the Smad2/3/4 complex and its subsequent translocation to the nucleus, halting the transcription of pro-fibrotic genes.

-

Suppression of Non-Canonical MAPK Pathways: this compound also effectively suppresses the phosphorylation of p38, ERK1/2, and JNK, which are key mediators of inflammation and fibrosis in the non-canonical TGF-β pathway.[9][10][11]

By inhibiting both the Smad-dependent and Smad-independent arms of the TGF-β pathway, this compound effectively alleviates ECM accumulation, inflammation, and the progression of fibrosis.[9][10]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the TGF-β/Smad and MAPK signaling pathways have been quantified using Western blot analysis in a diabetic mouse model. The data, summarized below, shows a significant upregulation of key signaling proteins in diabetic (Akita) mice, which is effectively reversed by this compound treatment.[11]

| Protein Target | Wild-Type (WT) + Saline (Fold Change) | Diabetic (Akita) + Saline (Fold Change) | Diabetic (Akita) + this compound (Fold Change) |

| TGF-β1 | ~1.0 | ~3.5 | ~1.2† |

| p-Smad2/3 | ~1.0 | ~4.0 | ~1.5† |

| p-P38 | ~1.0 | ~3.8 | ~1.3† |

| p-ERK1/2 | ~1.0 | ~3.2 | ~1.1† |

| p-JNK | ~1.0 | ~4.2 | ~1.6† |

| Data are visually estimated from bar diagrams presented in scientific literature and represent approximate fold changes relative to the control group.[11] | |||

| p < 0.05 versus WT + Saline and Akita + this compound groups. | |||

| †p < 0.05 versus Akita + Saline group. |

Key Experimental Protocols

The investigation of this compound's effect on the TGF-β pathway involves a series of established molecular biology techniques.

Animal Model and Treatment

-

Animal Strain: Wild-type (C57BL/6J) and type-1 diabetic (C57BL/6-Ins2Akita/J) mice are used to model the disease state.[9][10]

-

Treatment Regimen: Mice are administered either saline (vehicle control) or this compound (0.40 mg/kg/day) via an appropriate route (e.g., intraperitoneal injection) for a period of eight weeks.[9][10]

-

Sample Collection: At the end of the treatment period, animals are euthanized, and kidneys are harvested for subsequent molecular analysis.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is the primary method to quantify the levels of total and phosphorylated proteins in the TGF-β signaling pathway.[2][12]

-

Tissue Lysis: Kidney tissue samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: A standardized amount of protein (e.g., 20-40 µg) from each sample is loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-TGF-β1, anti-Smad2/3, anti-phospho-Smad2/3, anti-p38, anti-phospho-p38, and loading controls like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system. Band intensity is quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of TGF-β target genes, such as Col1a1 (Collagen Type I Alpha 1) and Fn1 (Fibronectin 1).

-

RNA Extraction: Total RNA is isolated from kidney tissue using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification of DNA is monitored in real-time.

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to a housekeeping gene (e.g., Gapdh).

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent inhibitor of the TGF-β/Smad and associated MAPK signaling pathways.[9][10] Its ability to downregulate TGF-β1 expression and block the phosphorylation of key downstream effectors like Smad2/3 and MAPKs makes it a promising therapeutic candidate for managing diseases driven by excessive fibrosis and inflammation, such as diabetic nephropathy.

Future research should focus on:

-

Elucidating the Direct Molecular Target: Identifying the specific receptor, kinase, or transcription factor that this compound directly binds to in order to exert its inhibitory effects.

-

Broadening Therapeutic Applications: Investigating the efficacy of this compound in other fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and cardiac fibrosis.

-

Pharmacokinetics and Safety: Conducting comprehensive preclinical studies to determine the pharmacokinetic profile, optimal dosing, and long-term safety of this compound.

-

Clinical Translation: Designing and initiating clinical trials to evaluate the safety and efficacy of this compound in patients with relevant fibrotic diseases.

References

- 1. Targeting transforming growth factor‐β signalling for cancer prevention and intervention: Recent advances in developing small molecules of natural origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A nutraceutical strategy for downregulating TGFβ signalling: prospects for prevention of fibrotic disorders, including post-COVID-19 pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucosidase inhibitor, this compound ameliorates renal fibrosis and dysfunction in type-1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Nimbidiol: A Technical Deep Dive into its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), is emerging as a compound of significant interest in the field of pharmacology, particularly for its anti-inflammatory potential. This technical guide synthesizes the current understanding of this compound's mechanisms of action, drawing from preclinical studies. The primary focus is on its modulatory effects on key inflammatory signaling pathways, particularly the NF-κB cascade, and its influence on the expression of pro- and anti-inflammatory cytokines and enzymes. This document provides a compilation of available quantitative data, detailed experimental protocols from relevant studies, and visual representations of the molecular pathways involved to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, derived from a plant with a long history in traditional medicine, presents a promising natural scaffold for the development of new anti-inflammatory therapeutics. Recent studies have begun to elucidate the molecular basis for its therapeutic effects, particularly in the context of diabetic nephropathy, where inflammation plays a critical role. This guide aims to consolidate the existing scientific literature on the anti-inflammatory properties of this compound.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to interfere with key signaling pathways that orchestrate the inflammatory response. The most well-documented of these is the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of a vast number of pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Studies have shown that this compound can effectively suppress this pathway. In a model of diabetic nephropathy, this compound treatment led to a downregulation of phosphorylated NF-κB (p-NF-κB) and an upregulation of its inhibitor, IκBα[1]. This suggests that this compound may prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.

Modulation of Pro- and Anti-Inflammatory Molecules

This compound has been shown to modulate the expression of several key molecules involved in the inflammatory process, including cytokines and enzymes responsible for the production of inflammatory mediators.

Cytokine Expression

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. This compound has been observed to influence the balance between pro-inflammatory and anti-inflammatory cytokines. In a study on diabetic mice, this compound treatment normalized the expression of the pro-inflammatory cytokine IL-17 and the anti-inflammatory cytokine IL-10 at both the mRNA and protein levels[1][2].

COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) and nitric oxide, respectively. While direct studies on this compound's effect on COX-2 and iNOS are limited, research on the related compound, nimbidin, has shown inhibition of iNOS induction. Furthermore, in a diabetic kidney model, this compound treatment normalized elevated iNOS expression levels[3].

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data available from preclinical studies investigating the anti-inflammatory effects of this compound.

| Model System | Parameter Measured | Treatment Group | Result | Reference |

| Diabetic Akita Mice Kidney | IL-17 mRNA expression | This compound-treated | Normalized expression compared to untreated diabetic mice | [1][2] |

| Diabetic Akita Mice Kidney | IL-17 protein expression | This compound-treated | Normalized expression compared to untreated diabetic mice | [1][2] |

| Diabetic Akita Mice Kidney | IL-10 mRNA expression | This compound-treated | Normalized expression compared to untreated diabetic mice | [1][2] |

| Diabetic Akita Mice Kidney | IL-10 protein expression | This compound-treated | Normalized expression compared to untreated diabetic mice | [1][2] |

| Diabetic Akita Mice Kidney | p-NF-κB (p65) protein expression | This compound-treated | Significantly downregulated compared to untreated diabetic mice | [1] |

| Diabetic Akita Mice Kidney | IκBα protein expression | This compound-treated | Significantly upregulated compared to untreated diabetic mice | [1] |

| Diabetic Akita Mice Kidney | iNOS protein expression | This compound-treated | Normalized expression compared to untreated diabetic mice | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the studies cited, offering a framework for the design of future research on this compound.

In Vivo Model: Diabetic Nephropathy in Akita Mice

-

Animal Model: Male wild-type (WT) C57BL/6J and diabetic Akita (C57BL/6-Ins2Akita/J) mice (10-14 weeks old) were used.

-

Treatment: Mice were treated with saline or this compound (400 μg/kg/day) for 8 weeks.

-

Sample Collection: Kidney tissues were collected for analysis.

-

Western Blot Analysis: Protein expressions of IL-17, IL-10, p-NF-κB (p65), IκBα, and iNOS were measured. Kidney tissues were homogenized in lysis buffer, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Bands were visualized using an ECL detection system.

-

Semi-quantitative RT-PCR: mRNA expression levels of IL-17 and IL-10 were evaluated. Total RNA was extracted from kidney tissues, and cDNA was synthesized. PCR was performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

In Vitro Model: LPS-Stimulated Macrophages (General Protocol)

While specific studies on this compound in this model are not yet widely available, a general protocol for assessing anti-inflammatory compounds is as follows:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Viability Assay (e.g., MTT Assay): To determine non-toxic concentrations of this compound, cells are treated with various concentrations of the compound for 24 hours. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. Absorbance is measured to determine cell viability.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Nitric Oxide (NO) Production (Griess Assay): The supernatant from the cell cultures is collected, and the Griess reagent is added to measure the amount of nitrite, a stable product of NO.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific ELISA kits.

-

Western Blot and RT-PCR: Cell lysates are collected to analyze the protein and mRNA expression of inflammatory mediators like COX-2, iNOS, and components of the NF-κB pathway.

Conclusion and Future Directions

The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the modulation of key inflammatory cytokines. The data from the diabetic nephropathy model provides a solid foundation for its potential therapeutic application.

However, to fully realize the potential of this compound as a broad-spectrum anti-inflammatory agent, further research is imperative. Future studies should focus on:

-

Elucidating the broader anti-inflammatory profile: Investigating the effects of this compound in standard in vitro and in vivo models of inflammation, such as LPS-stimulated macrophages and carrageenan-induced paw edema, is crucial.

-

Expanding the quantitative dataset: A more comprehensive quantitative analysis of this compound's impact on a wider range of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and inflammatory enzymes (COX-2, iNOS) is needed.

-

Exploring other signaling pathways: Investigating the potential role of other signaling pathways, such as the MAPK and JAK-STAT pathways, in mediating the anti-inflammatory effects of this compound would provide a more complete mechanistic understanding.

-

Pharmacokinetic and toxicological studies: Rigorous evaluation of the pharmacokinetic profile and potential toxicity of this compound is essential for its translation into a clinical setting.

References

Nimbidiol's Attenuation of MAPK Signaling in Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease, characterized by progressive kidney damage driven by chronic hyperglycemia. The mitogen-activated protein kinase (MAPK) signaling pathway, a crucial regulator of cellular processes such as inflammation, fibrosis, and apoptosis, is aberrantly activated in the diabetic kidney. Nimbidiol, a bioactive diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a promising therapeutic candidate. This document provides a comprehensive technical overview of the current understanding of this compound's inhibitory effects on the MAPK signaling cascade in the context of diabetic nephropathy. It details the molecular mechanisms, summarizes key quantitative findings, provides in-depth experimental protocols, and visualizes the involved pathways and workflows.

Introduction: The Role of MAPK Signaling in Diabetic Nephropathy

Diabetic nephropathy is a complex microvascular complication of diabetes mellitus.[1] Chronic hyperglycemia instigates a cascade of pathological events within the kidney, including glomerular hyperfiltration, thickening of the glomerular basement membrane, mesangial expansion, and tubulointerstitial fibrosis.[1] At the molecular level, these changes are orchestrated by a network of intracellular signaling pathways, with the MAPK family playing a central role.[2][3]

The MAPK family comprises three major subfamilies:

-

Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell growth, proliferation, and differentiation.

-

c-Jun N-terminal kinases (JNK): Predominantly activated by cellular stress and inflammatory signals, leading to apoptosis and inflammation.

-

p38 MAPKs: Also activated by stress and inflammatory cytokines, mediating inflammation, apoptosis, and fibrosis.[1]

In the diabetic milieu, hyperglycemia, advanced glycation end-products (AGEs), and oxidative stress lead to the sustained activation of all three MAPK pathways in various renal cell types, including mesangial cells, podocytes, and tubular epithelial cells.[1][4] This persistent signaling contributes to the overexpression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), pro-fibrotic factors (e.g., TGF-β1), and ultimately, the progression of renal damage.[1] Therefore, targeting the MAPK pathways presents a rational therapeutic strategy for diabetic nephropathy.

This compound: A Natural Inhibitor of MAPK Signaling

This compound is a diterpenoid compound isolated from the neem tree, a plant with a long history of use in traditional medicine.[5] Recent preclinical studies have highlighted its potential as a multi-target agent for diabetic complications. In the context of diabetic nephropathy, this compound has been shown to ameliorate renal fibrosis and dysfunction.[5] A key mechanism underlying these protective effects is its ability to modulate the TGF-β/Smad and MAPK signaling pathways.[5]

Quantitative Data Summary: this compound's Impact on MAPK Phosphorylation

The primary mechanism of MAPK activation is through dual phosphorylation of specific threonine and tyrosine residues. Therefore, the inhibitory effect of a compound is often quantified by measuring the reduction in the phosphorylated forms of the kinases.

A key study by Juin et al. (2022) investigated the effect of this compound on MAPK signaling in a type 1 diabetic mouse model (Akita mice). While the study visually demonstrated the reversal of MAPK phosphorylation through Western blot analysis, specific quantitative fold-change data from densitometry analysis is not available in the primary publication or its supplementary materials. The findings are summarized qualitatively in the table below.

| Kinase | Treatment Group | Effect on Phosphorylation | Reference |

| p-p38 | Diabetic (Akita) Mice | Upregulated | [5] |

| Diabetic Mice + this compound (0.40 mg/kg/day) | Downregulated | [5] | |

| p-ERK1/2 | Diabetic (Akita) Mice | Upregulated | [5] |

| Diabetic Mice + this compound (0.40 mg/kg/day) | Downregulated | [5] | |

| p-JNK | Diabetic (Akita) Mice | Upregulated | [5] |

| Diabetic Mice + this compound (0.40 mg/kg/day) | Downregulated | [5] |

Note: Further research is required to establish a clear dose-response relationship for this compound's effect on MAPK phosphorylation in renal cells.

Signaling Pathways and Experimental Workflows

The MAPK Signaling Cascade in Diabetic Nephropathy

Caption: this compound's inhibitory action on the MAPK signaling pathway in diabetic nephropathy.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for evaluating this compound's effect on MAPK signaling in diabetic nephropathy models.

Detailed Experimental Protocols

The following protocols are generalized methodologies for key experiments cited in the investigation of MAPK signaling in diabetic nephropathy. Specific antibody dilutions and incubation times should be optimized for each experimental setup.

Western Blotting for Phosphorylated MAPK

This protocol is designed to detect the phosphorylated (activated) forms of p38, ERK1/2, and JNK in kidney tissue lysates.

5.1.1. Reagents and Buffers

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford reagent.

-

Sample Buffer (4x): Laemmli buffer.

-

Running Buffer (10x): Tris-glycine-SDS buffer.

-

Transfer Buffer (10x): Tris-glycine buffer with 20% methanol.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182), Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-phospho-JNK (Thr183/Tyr185).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent Substrate.

5.1.2. Protocol

-

Protein Extraction: Homogenize frozen kidney tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4x sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with antibodies against total p38, ERK1/2, and JNK.

In-Gel Kinase Assay (for p38, ERK, or JNK)

This assay measures the enzymatic activity of a specific kinase from a protein lysate. The example below is for a generic MAPK.

5.2.1. Reagents and Buffers

-

Substrate: Myelin basic protein (MBP) for ERK, GST-c-Jun for JNK, or ATF-2 for p38.

-

Resolving Gel Solution: Acrylamide/bis-acrylamide solution containing the specific substrate.

-

Denaturation Buffer: 6 M Guanidine-HCl.

-

Renaturation Buffer: Buffer containing 0.04% Tween-40.

-

Kinase Reaction Buffer: Buffer containing MgCl2, ATP, and [γ-³²P]ATP.

-

Washing Solution: 5% trichloroacetic acid (TCA) and 1% sodium pyrophosphate.

5.2.2. Protocol

-

Gel Preparation: Cast a polyacrylamide gel containing the specific kinase substrate.

-

Electrophoresis: Run the protein lysates on the substrate-containing gel.

-

Denaturation and Renaturation: Wash the gel with denaturation buffer followed by renaturation buffer to allow the kinases to refold.

-

Kinase Reaction: Incubate the gel in the kinase reaction buffer containing [γ-³²P]ATP to allow the separated kinases to phosphorylate the substrate within the gel.

-

Washing: Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

-

Autoradiography: Dry the gel and expose it to an X-ray film to visualize the bands corresponding to active kinases.

Conclusion and Future Directions

The available evidence strongly suggests that this compound can mitigate the activation of the p38, ERK, and JNK MAPK pathways in the context of diabetic nephropathy. This inhibitory action likely contributes to its observed anti-inflammatory and anti-fibrotic effects in the diabetic kidney. However, to advance this compound towards clinical application, several key areas require further investigation:

-

Quantitative Dose-Response Studies: Establishing a clear dose-dependent effect of this compound on MAPK phosphorylation in relevant renal cell lines (mesangial cells, podocytes) and in animal models is crucial.

-

Specificity and Off-Target Effects: Investigating the specificity of this compound for the MAPK pathway and identifying any potential off-target effects is necessary for a comprehensive safety and efficacy profile.

-

Upstream Regulatory Mechanisms: Elucidating how this compound interferes with the upstream activators of the MAPK cascade will provide a more complete understanding of its mechanism of action.

-

Long-term Efficacy and Safety: Long-term studies in preclinical models of diabetic nephropathy are needed to assess the sustained efficacy and safety of this compound treatment.

References

- 1. emjreviews.com [emjreviews.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioinformatics and experimental validation of MAPK pathway activation in diabetic kidney disease induced by glucose variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Antioxidant Potential of Nimbidiol in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimbidiol, a diterpenoid isolated from Azadirachta indica (neem), has demonstrated significant promise as a potent antioxidant. While in vivo studies have illuminated its capacity to mitigate oxidative stress, a detailed understanding of its mechanisms within cellular models is crucial for its development as a therapeutic agent. This technical guide synthesizes the current knowledge of this compound's antioxidant properties, proposing its mechanisms of action at the cellular level. It provides comprehensive experimental protocols for key assays to evaluate its efficacy and presents a framework for data analysis and visualization of the involved signaling pathways.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a myriad of diseases, including diabetes, neurodegenerative disorders, and cancer.[1] Natural products are a rich source of compounds with antioxidant potential that can modulate cellular redox homeostasis. This compound, a bioactive compound from neem, has emerged as a promising candidate in this arena. An in vivo study on diabetic mice has shown that this compound can protect against renal injury by alleviating redox imbalance, suggesting a potent antioxidant effect.[2] This guide focuses on the translation of these findings to in vitro cellular models to elucidate the specific molecular mechanisms of this compound's antioxidant activity.

Proposed Mechanisms of Antioxidant Action in Cellular Models

Based on in vivo findings, this compound is hypothesized to exert its antioxidant effects in cellular models through two primary mechanisms:

-

Direct ROS Scavenging and Modulation of Antioxidant Enzymes: this compound likely possesses intrinsic radical scavenging activity and can also bolster the cell's endogenous antioxidant defense system.

-

Modulation of Redox-Sensitive Signaling Pathways: this compound is proposed to influence key signaling pathways, such as NF-κB and Nrf2, which regulate the expression of antioxidant and pro-inflammatory genes.

NF-κB Signaling Pathway

In vivo evidence strongly suggests that this compound inhibits the NF-κB signaling pathway.[2] In a cellular context, oxidative stress typically activates NF-κB, leading to the transcription of pro-inflammatory and pro-oxidant genes. This compound is thought to counteract this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.

Nrf2 Signaling Pathway

While direct evidence for this compound's effect on the Nrf2 pathway is pending, many natural antioxidants exert their protective effects through this master regulator of the antioxidant response.[3] It is hypothesized that this compound, possibly by inducing mild electrophilic stress or modulating upstream kinases, disrupts the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Data Presentation

The following tables summarize the quantitative data from an in vivo study on diabetic mice treated with this compound and provide a template for expected data from cellular assays.

In Vivo Antioxidant Effects of this compound in Diabetic Mice Kidney

Data adapted from a study on diabetic Akita mice treated with this compound (400 μg/kg/day) for 8 weeks.[2]

| Parameter | Diabetic Control | This compound-Treated Diabetic | Observation |

| Reactive Oxygen Species (ROS) | Increased | Decreased | This compound reduces ROS levels. |

| 4-HNE (Lipid Peroxidation Marker) | Increased | Decreased | This compound mitigates lipid peroxidation. |

| p22phox (NADPH Oxidase Subunit) | Increased | Decreased | Suggests inhibition of ROS production. |

| Nox4 (NADPH Oxidase Isoform) | Increased | Decreased | Further supports inhibition of ROS source. |

| GSH:GSSG Ratio | Decreased | Increased | This compound restores glutathione (B108866) redox state. |

| SOD-1, SOD-2 (Superoxide Dismutase) | Decreased | Increased | This compound enhances antioxidant enzyme levels. |

| Catalase | Decreased | Increased | This compound boosts H₂O₂ detoxification. |

| p-NF-κB (Activated NF-κB) | Increased | Decreased | This compound inhibits NF-κB activation. |

| IκBα (NF-κB Inhibitor) | Decreased | Increased | This compound stabilizes the NF-κB inhibitor. |

Template for In Vitro Antioxidant Activity of this compound

| Assay | Endpoint | Expected Outcome with this compound |

| Cellular Antioxidant Activity (CAA) | IC₅₀ (µM) | A low IC₅₀ value, indicating potent intracellular antioxidant activity. |

| Intracellular ROS (DCFH-DA assay) | % Reduction in Fluorescence | Dose-dependent decrease in ROS-induced fluorescence. |

| Nrf2 Nuclear Translocation | Fold Increase (Nuclear/Cytosolic Ratio) | Increased nuclear localization of Nrf2 upon treatment. |

| HO-1, NQO1 Gene Expression (qPCR) | Fold Change vs. Control | Upregulation of Nrf2 target gene expression. |

| Antioxidant Enzyme Activity (SOD, CAT) | % Increase in Activity | Enhanced enzymatic activity in cell lysates. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound in cellular models.

General Experimental Workflow

Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Pre-treatment: Remove the culture medium and wash cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and incubate for a predetermined time (e.g., 6-24 hours).

-

Probe Loading: Remove the this compound-containing medium, wash with PBS, and add 100 µL of 20 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells with PBS to remove excess probe. Add 100 µL of an ROS inducer (e.g., 500 µM H₂O₂) in PBS.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Record measurements every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve (AUC) for each treatment group. The percentage of ROS inhibition is calculated as: [1 - (AUC_sample / AUC_control)] * 100.

Nrf2 Nuclear Translocation by Western Blot

Principle: This assay quantifies the amount of Nrf2 protein that has translocated from the cytoplasm to the nucleus upon treatment with this compound, indicating Nrf2 activation.

Protocol:

-

Cell Treatment: Culture cells (e.g., HepG2) in 6-well plates until they reach 80-90% confluency. Treat the cells with this compound at various concentrations for different time points (e.g., 1, 3, 6 hours).

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to disrupt the plasma membrane.

-

Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it with a nuclear extraction buffer.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to ensure the purity of the fractions. Calculate the ratio of nuclear to cytoplasmic Nrf2 to determine the extent of translocation.

Antioxidant Enzyme Activity Assays

Principle: These assays measure the catalytic activity of key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase, in cell lysates after treatment with this compound.

Protocol (General):

-

Cell Lysis: Treat cells with this compound as described previously. Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the total protein concentration of the cell lysates.

-

Enzyme Activity Measurement:

-

SOD Activity: Use a commercially available kit that is typically based on the inhibition of a reaction that produces a colored product by superoxide radicals. The degree of inhibition is proportional to the SOD activity.

-

Catalase Activity: Use a kit that measures the decomposition of hydrogen peroxide (H₂O₂). The rate of decomposition is proportional to the catalase activity and can be measured spectrophotometrically.

-

-

Data Analysis: Normalize the enzyme activity to the total protein concentration in each sample. Express the results as units of activity per milligram of protein.

Conclusion

This compound presents a compelling profile as a natural antioxidant with significant therapeutic potential. The translation of robust in vivo findings to controlled cellular models is a critical step in validating its efficacy and elucidating its molecular mechanisms. The experimental framework provided in this guide offers a comprehensive approach to systematically evaluate this compound's ability to scavenge ROS, enhance endogenous antioxidant defenses, and modulate key redox-sensitive signaling pathways like NF-κB and Nrf2. The resulting data will be instrumental for the progression of this compound in the drug development pipeline for oxidative stress-related pathologies.

References

Nimbidiol's Impact on NF-κB Signaling in Renal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key driver in the pathogenesis of various renal diseases, with the nuclear factor-kappa B (NF-κB) signaling pathway playing a central role. Nimbidiol, a diterpenoid derived from the neem tree (Azadirachta indica), has emerged as a promising therapeutic agent due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates NF-κB signaling in renal cells. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction: The Role of NF-κB in Renal Pathology

The NF-κB family of transcription factors are critical regulators of the inflammatory response. In the context of renal health, dysregulation of the NF-κB pathway is implicated in the progression of diabetic nephropathy, acute kidney injury, and chronic kidney disease.[1][2][3] Under pathological conditions such as oxidative stress, pro-inflammatory cytokines, and other cellular insults, the canonical NF-κB pathway is activated.[4][5] This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7][8][9] this compound has been shown to mitigate renal injury by attenuating this inflammatory cascade.[4][5]

This compound's Mechanism of Action on NF-κB Signaling

This compound exerts its anti-inflammatory effects in renal cells primarily by inhibiting the canonical NF-κB signaling pathway.[4][5] The proposed mechanism involves the suppression of oxidative stress, a key activator of this pathway. By reducing oxidative stress, this compound prevents the activation of IκB kinase (IKK), which is responsible for phosphorylating IκBα.[4][6] This inhibition of IKK activity leads to the stabilization of IκBα, preventing its degradation.[6][7][8] Consequently, the p65 subunit of NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus and drive the expression of inflammatory genes.[6][7][8]

A related compound, nimbolide (B1678885), has also been shown to directly target the IKK complex, further supporting this mechanism of action.[6] By inhibiting IκBα degradation and preventing the nuclear translocation of p65, this compound effectively dampens the inflammatory response in renal tissue, thereby protecting against injury and fibrosis.[10][11][12]

Quantitative Data on this compound's Effects

Studies in diabetic mouse models have provided quantitative evidence of this compound's ability to modulate the NF-κB pathway in the kidney. Treatment with this compound has been shown to normalize the expression levels of key signaling proteins that are typically altered in diabetic nephropathy.

| Protein | Condition | Effect of this compound Treatment | Reference |

| Phosphorylated NF-κB p65 (p-NF-κB p65) | Upregulated in diabetic kidney | Normalized expression levels | [4] |

| IκBα | Downregulated in diabetic kidney | Normalized expression levels | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on NF-κB signaling in renal cells.

Western Blot for p-NF-κB p65 and IκBα

This protocol is for the detection and quantification of phosphorylated NF-κB p65 and total IκBα in renal tissue lysates.

Materials:

-

Renal tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies:

-

Rabbit anti-phospho-NF-κB p65 (Ser536)

-

Rabbit anti-IκBα

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies:

-

Goat anti-rabbit IgG

-

Goat anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize renal tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-NF-κB p65 and IκBα (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Immunohistochemistry for Nuclear Translocation of NF-κB p65

This protocol is for the visualization of NF-κB p65 localization within renal tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded renal tissue sections

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with the blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Detection: Visualize the antibody binding using a DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

-

Analysis: Examine the sections under a microscope to assess the subcellular localization of NF-κB p65. Increased nuclear staining indicates translocation and activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of the NF-κB signaling pathway in renal cells. By mitigating oxidative stress and preventing the degradation of IκBα, this compound effectively reduces the inflammatory response that contributes to the progression of kidney diseases. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within the IKK complex and evaluating its efficacy and safety in preclinical and clinical settings for the treatment of inflammatory renal conditions.

References

- 1. Frontiers | The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis [frontiersin.org]

- 2. NF-κB in inflammation and renal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB and tPA Signaling in Kidney and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects from renal injury by alleviating redox imbalance in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects from renal injury by alleviating redox imbalance in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]

- 10. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) | Food & Nutrition Research [foodandnutritionresearch.net]

- 11. researchgate.net [researchgate.net]

- 12. Glucosidase inhibitor, this compound ameliorates renal fibrosis and dysfunction in type-1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nimbidiol: A Technical Whitepaper on Non-Diabetic Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nimbidiol, a diterpenoid isolated from the neem tree (Azadirachta indica), has garnered scientific interest for its potential therapeutic applications beyond its recognized anti-diabetic properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory, anticancer, and antioxidant activities. While research on this compound is ongoing, this document consolidates available quantitative data, details key experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts. It is important to note that a significant portion of the available research has been conducted on the structurally related limonoid, Nimbolide (B1678885). This data is presented herein as a valuable proxy, highlighting the therapeutic potential of this class of compounds.

Anti-inflammatory Potential

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways and the regulation of cytokine production.

Modulation of Inflammatory Cytokines

Studies have demonstrated this compound's ability to normalize the expression of pro-inflammatory and anti-inflammatory cytokines. In a study involving diabetic Akita mice, a model exhibiting chronic inflammation, treatment with this compound led to a significant reduction in the pro-inflammatory cytokine Interleukin-17 (IL-17) and an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10) in kidney tissue[1].

Table 1: Effect of this compound on Inflammatory Cytokine Expression in Akita Mice Kidney [1]

| Treatment Group | IL-17 mRNA Expression (Fold Change vs. WT + Saline) | IL-10 mRNA Expression (Fold Change vs. WT + Saline) | IL-17 Protein Expression (Fold Change vs. WT + Saline) | IL-10 Protein Expression (Fold Change vs. WT + Saline) |

| Akita + Saline | ~2.5 | ~0.4 | ~2.8 | ~0.3 |

| Akita + this compound | ~1.2 | ~0.9 | ~1.3 | ~0.8 |

Inhibition of the NF-κB Signaling Pathway